molecular formula C18H35NaO2 B1630103 Sodium isooctadecanoate CAS No. 64248-79-9

Sodium isooctadecanoate

Cat. No.: B1630103
CAS No.: 64248-79-9
M. Wt: 306.5 g/mol
InChI Key: FRHNXUKHAUWMOQ-UHFFFAOYSA-M
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Description

Sodium isooctadecanoate is a useful research compound. Its molecular formula is C18H35NaO2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64248-79-9

Molecular Formula

C18H35NaO2

Molecular Weight

306.5 g/mol

IUPAC Name

sodium;16-methylheptadecanoate

InChI

InChI=1S/C18H36O2.Na/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1

InChI Key

FRHNXUKHAUWMOQ-UHFFFAOYSA-M

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Na+]

Other CAS No.

64248-79-9

Origin of Product

United States

Chemical Reactions Analysis

(a) Saponification of Triglycerides

Reacting fats/oils (e.g., stearin) with sodium hydroxide produces sodium stearate and glycerol:

(C18H35O2)3C3H5+3 NaOHC3H5(OH)3+3 C18H35O2Na\text{(C}_{18}\text{H}_{35}\text{O}_{2}\text{)}_3\text{C}_3\text{H}_5 + 3 \ \text{NaOH} \rightarrow \text{C}_3\text{H}_5(\text{OH})_3 + 3 \ \text{C}_{18}\text{H}_{35}\text{O}_2\text{Na}

Tallow (high in stearic acid triglycerides) is a common feedstock, yielding ~25% sodium stearate .

(b) Neutralization of Stearic Acid

Direct reaction of stearic acid with sodium hydroxide:

C17H35COOH+NaOHC17H35COONa+H2O\text{C}_{17}\text{H}_{35}\text{COOH} + \text{NaOH} \rightarrow \text{C}_{17}\text{H}_{35}\text{COONa} + \text{H}_2\text{O}

This method ensures high purity (>99%) and is used in pharmaceutical-grade production .

Formation of Metal Soaps

Sodium stearate reacts with metal salts to form hydrophobic soaps with industrial applications:

ReactionProductApplication
2 C17H35COONa+CaCl2(C17H35COO)2Ca+2 NaCl2 \ \text{C}_{17}\text{H}_{35}\text{COONa} + \text{CaCl}_2 \rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Ca} + 2 \ \text{NaCl}Calcium stearateLubricants, PVC stabilizers
2 C17H35COONa+ZnCl2(C17H35COO)2Zn+2 NaCl2 \ \text{C}_{17}\text{H}_{35}\text{COONa} + \text{ZnCl}_2 \rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Zn} + 2 \ \text{NaCl}Zinc stearateRubber vulcanization, cosmetics

These reactions occur in the presence of stearyl alcohol, enhancing soap density and mechanical strength .

Micellization and Surfactant Behavior

In aqueous solutions, sodium stearate self-assembles into micelles (critical micelle concentration: ~0.1–1 mM):

  • Structure : Hydrophobic hydrocarbon chains cluster inward, while carboxylate heads face outward.

  • Applications :

    • Solubilization of lipids in soaps and detergents .

    • Stabilization of hydrophobic drugs in pharmaceutical foams .

IR spectroscopy confirms micellar organization, with carboxylate antisymmetric (νasym\nu_{\text{asym}}) and symmetric (νsym\nu_{\text{sym}}) stretching vibrations at 1,550 cm⁻¹ and 1,413 cm⁻¹ , respectively .

Polymer Chemistry Interactions

Sodium stearate modifies polymer properties through:

(a) Lubrication and Stabilization

  • Reduces shear stress in drilling muds by 30–40% .

  • Prevents UV degradation in polyethylene by chelating catalyst residues .

(b) Reactive Modifier

  • Forms polyimide foams with indoleamine-isocyanate copolymers, enhancing compressive strength by 25% .

  • Enables anti-static polyethylene production via ionic interactions .

Acid Hydrolysis and pH Sensitivity

Under acidic conditions, sodium stearate reverts to stearic acid:

C17H35COONa+HClC17H35COOH+NaCl\text{C}_{17}\text{H}_{35}\text{COONa} + \text{HCl} \rightarrow \text{C}_{17}\text{H}_{35}\text{COOH} + \text{NaCl}

This reaction limits its use in low-pH environments (e.g., gastric fluids) .

Oxidation Inhibition in Industrial Processes

Sodium stearate prevents auto-oxidation of sulfide ores during flotation by forming a protective monolayer (adsorption energy: ~−45 kJ/mol) .

Thermal Degradation

At temperatures >750°C, sodium stearate decomposes into hydrocarbons and sodium carbonate:

2 C17H35COONa+49 O236 CO2+34 H2O+Na2CO32 \ \text{C}_{17}\text{H}_{35}\text{COONa} + 49 \ \text{O}_2 \rightarrow 36 \ \text{CO}_2 + 34 \ \text{H}_2\text{O} + \text{Na}_2\text{CO}_3

Thermogravimetric analysis (TGA) shows mass loss onset at 200°C , with complete decomposition by 500°C .

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